molecular formula C12H7ClF3NO3 B3160361 N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide CAS No. 866040-67-7

N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide

Cat. No.: B3160361
CAS No.: 866040-67-7
M. Wt: 305.63 g/mol
InChI Key: AASLYRSSMVRFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C12H7ClF3NO3 . This compound is known for its unique structure, which includes a trifluoroacetamide group attached to an indeno-dioxol ring system. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide typically involves the reaction of 7-chloroindeno[5,6-d][1,3]dioxole with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include dichloromethane or chloroform

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated products.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents like bromine (Br2) or iodine (I2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.

Comparison with Similar Compounds

N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific properties

Biological Activity

N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide is a synthetic compound with significant biological activity. Its chemical formula is C12H7ClF3NO3, and it is primarily studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by the presence of a chloro group and a trifluoroacetamide moiety. Its IUPAC name is N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide.

Synthesis

The synthesis typically involves the reaction of 7-chloroindeno[5,6-d][1,3]dioxole with trifluoroacetic anhydride in the presence of bases such as pyridine or triethylamine. Common solvents include dichloromethane or chloroform. The reaction conditions are usually maintained at room temperature to moderate heating to optimize yield and purity.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : It may inhibit or activate specific enzymes that play crucial roles in various biochemical pathways.
  • Receptor Modulation : The compound can interact with cell surface receptors, influencing cellular responses.
  • Cellular Pathway Influence : It affects signal transduction pathways and gene expression processes within cells.

Antitumor Activity

Research indicates that compounds with similar structural features have demonstrated significant antitumor activity. For instance:

  • In vitro Studies : Compounds with trifluoroacetamide groups have shown promising results against various cancer cell lines. One study reported an IC50 value of 1.30 μM against HepG2 cells for related compounds .
  • In vivo Studies : Animal models have illustrated that these compounds can inhibit tumor growth effectively. For example, an analog demonstrated a tumor growth inhibition (TGI) of 48.89% compared to standard treatments like SAHA (TGI of 48.13%) in xenograft models .

Comparative Studies

Research comparing the efficacy of this compound with other known inhibitors highlights its potential as a selective inhibitor:

Compound NameIC50 (μM)MechanismReference
N-{7-chloro...}1.30HDAC Inhibition
SAHA17.25HDAC Inhibition

Case Study 1: HDAC Inhibition

A study focused on the development of HDAC inhibitors revealed that fluorinated derivatives exhibited improved selectivity and potency against HDAC3. The results indicated that modifications similar to those found in this compound could enhance antitumor efficacy while minimizing side effects associated with less selective agents .

Case Study 2: Apoptosis Induction

Further investigations into the apoptotic effects of related compounds demonstrated that they could promote apoptosis in cancer cells while causing G2/M phase arrest. This mechanism contributes significantly to their antitumor activity and suggests potential therapeutic applications for this compound in oncology .

Properties

IUPAC Name

N-(7-chloro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO3/c13-7-3-8(17-11(18)12(14,15)16)6-2-10-9(1-5(6)7)19-4-20-10/h1-3,8H,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASLYRSSMVRFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=CC(C3=C2)NC(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153953
Record name N-(7-Chloro-5H-indeno[5,6-d]-1,3-dioxol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866040-67-7
Record name N-(7-Chloro-5H-indeno[5,6-d]-1,3-dioxol-5-yl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866040-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Chloro-5H-indeno[5,6-d]-1,3-dioxol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide
Reactant of Route 2
N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide
Reactant of Route 3
N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide
Reactant of Route 4
N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide
Reactant of Route 6
N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.